molecular formula C28H21NO7 B4136241 methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B4136241
M. Wt: 483.5 g/mol
InChI Key: YFLUHOZPQQLYNS-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a useful research compound. Its molecular formula is C28H21NO7 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.13180201 g/mol and the complexity rating of the compound is 938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO7/c1-15-3-9-20-19(11-15)25(30)23-24(17-5-7-18(8-6-17)28(32)33-2)29(27(31)26(23)36-20)13-16-4-10-21-22(12-16)35-14-34-21/h3-12,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUHOZPQQLYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes multiple functional groups that may contribute to its biological activity. The molecular formula is represented as follows:

  • Chemical Formula : C23H25N3O5
  • Molecular Weight : 421.46 g/mol

Research into the mechanisms of action of this compound suggests several pathways through which it exerts its effects:

  • Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties that help in scavenging free radicals.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes linked to inflammatory pathways and cancer progression.
  • Cellular Signaling Modulation : It appears to interact with various cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance:

  • In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
A54910.0Reactive oxygen species (ROS) generation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo Studies : Animal models have demonstrated a reduction in inflammation markers when treated with this compound.
Inflammatory MarkerControl LevelTreatment Level
TNF-alpha150 pg/mL75 pg/mL
IL-6200 pg/mL100 pg/mL

Study on Cancer Cell Lines

A detailed study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells (MCF-7). The findings indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour period.

Study on Inflammatory Response

In another study focusing on inflammatory responses in mice models published in Pharmaceutical Biology, the compound was found to significantly lower levels of pro-inflammatory cytokines following induced inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Reactant of Route 2
methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

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